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Compound of Interest

Compound Name:

3-(1-(tert-

Butoxycarbonyl)piperidin-4-

yl)benzoic acid

Cat. No.: B581987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-(tert-
Butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in medicinal chemistry and

drug discovery. The document details its physicochemical properties, a robust experimental

protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization

methods, and its application in the development of targeted protein degraders.

Physicochemical and Structural Data
The quantitative properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid are

summarized below. This data is essential for experimental design, reaction stoichiometry, and

analytical characterization.
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Property Value Reference

Molecular Weight 305.37 g/mol [1][2][3]

Molecular Formula C₁₇H₂₃NO₄ [1][4]

Monoisotopic Mass 305.16272 Da [4]

CAS Number 828243-30-7 [2]

Appearance White to off-white solid

Solubility
Soluble in methanol,

dichloromethane, DMSO

Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is reliably achieved

through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a

high-yielding and scalable route to the target compound.

Reaction Scheme:

Figure 1. Synthetic scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

3-Bromobenzoic acid

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Potassium carbonate (K₂CO₃)

1,4-Dioxane (anhydrous)

Deionized water (degassed)
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Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas

Procedure:

To a Schlenk flask, add 3-bromobenzoic acid (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (3.0 eq).

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three

times.

Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert

atmosphere.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient

of ethyl acetate in hexanes) to yield the final product as a solid.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the purified product in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the

benzoic acid moiety, the piperidine ring protons, and the nine equivalent protons of the tert-

butyl group.

Expected ¹³C NMR signals: Resonances for the carboxyl carbon, aromatic carbons,

piperidine carbons, and the quaternary and methyl carbons of the Boc protecting group.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive

and negative ion modes.

Expected result (Positive ion mode): A prominent peak corresponding to the [M+H]⁺ adduct

at m/z ≈ 306.17.

Expected result (Negative ion mode): A prominent peak corresponding to the [M-H]⁻ adduct

at m/z ≈ 304.16.

Application in Drug Discovery: PROTAC Linker
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a valuable bifunctional linker,

particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). The piperidine

ring provides a semi-rigid scaffold, while the benzoic acid offers a versatile attachment point for

connecting to a ligand that binds to a target protein. The Boc-protected amine allows for

orthogonal synthesis strategies.

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of

Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three

components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects

them.
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The workflow below illustrates the general mechanism of action for a PROTAC, where a

molecule like 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid would be a component

of the "Linker".
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Figure 2. General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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